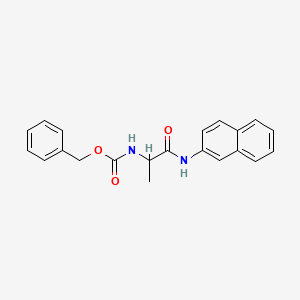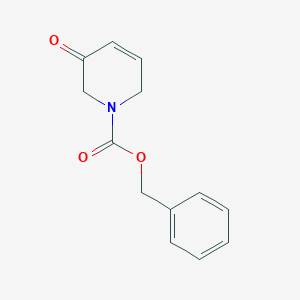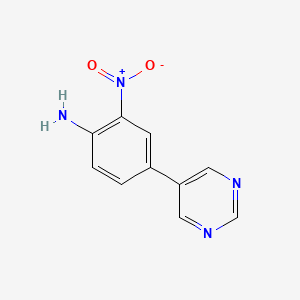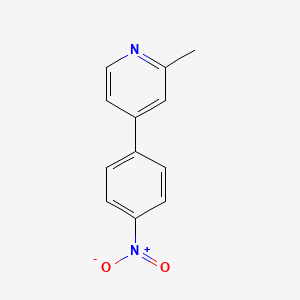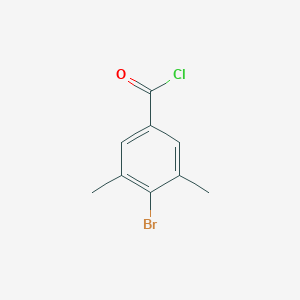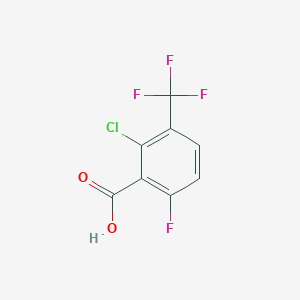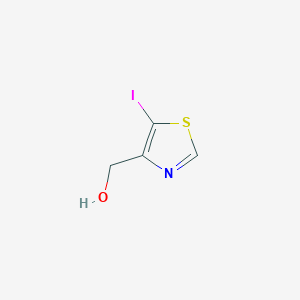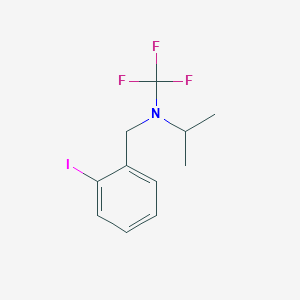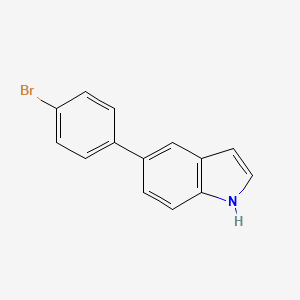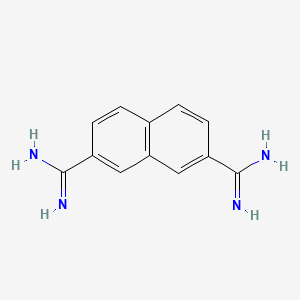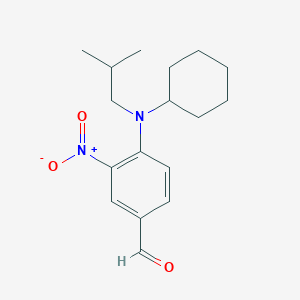
4-(Cyclohexyl(isobutyl)amino)-3-nitrobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[Cyclohexyl(2-methylpropyl)amino]-3-nitrobenzaldehyde is an organic compound that features a cyclohexyl group, a nitro group, and an aldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Cyclohexyl(2-methylpropyl)amino]-3-nitrobenzaldehyde typically involves multiple steps, including the formation of the cyclohexyl group and the introduction of the nitro and aldehyde groups. One common method involves the nitration of a benzaldehyde derivative followed by the introduction of the cyclohexyl group through a substitution reaction. The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-[Cyclohexyl(2-methylpropyl)amino]-3-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The cyclohexyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve the use of halogenating agents or other electrophiles.
Major Products Formed
Oxidation: 4-[Cyclohexyl(2-methylpropyl)amino]-3-nitrobenzoic acid.
Reduction: 4-[Cyclohexyl(2-methylpropyl)amino]-3-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4-[Cyclohexyl(2-methylpropyl)amino]-3-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[Cyclohexyl(2-methylpropyl)amino]-3-nitrobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate biological pathways and result in various physiological effects.
相似化合物的比较
Similar Compounds
4-[Cyclohexyl(2-methylpropyl)amino]-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-[Cyclohexyl(2-methylpropyl)amino]-3-aminobenzaldehyde: Similar structure but with an amine group instead of a nitro group.
4-[Cyclohexyl(2-methylpropyl)amino]-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
4-[Cyclohexyl(2-methylpropyl)amino]-3-nitrobenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitro group and an aldehyde group allows for diverse chemical transformations and interactions with biological targets.
属性
分子式 |
C17H24N2O3 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC 名称 |
4-[cyclohexyl(2-methylpropyl)amino]-3-nitrobenzaldehyde |
InChI |
InChI=1S/C17H24N2O3/c1-13(2)11-18(15-6-4-3-5-7-15)16-9-8-14(12-20)10-17(16)19(21)22/h8-10,12-13,15H,3-7,11H2,1-2H3 |
InChI 键 |
NFNHDAPMHZUTGA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN(C1CCCCC1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


